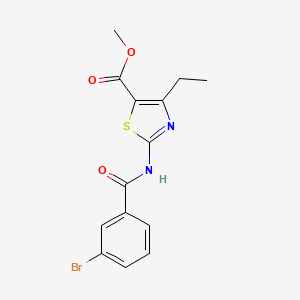

![molecular formula C16H17NO2 B2836687 3-{[(2-Ethylphenyl)amino]methyl}benzoic acid CAS No. 1226109-81-4](/img/structure/B2836687.png)

3-{[(2-Ethylphenyl)amino]methyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

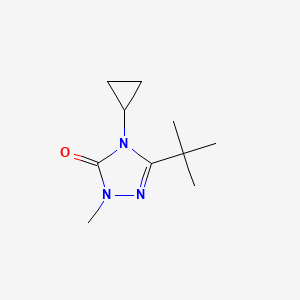

“3-{[(2-Ethylphenyl)amino]methyl}benzoic acid” is a compound with the molecular formula C16H17NO2. It contains a total of 37 bonds; 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a carboxylic acid group, a secondary amine group, and a hydroxyl group. It also contains two six-membered aromatic rings .Aplicaciones Científicas De Investigación

α-Alkylation of β-aminobutanoates with lk-1.2-induction : This study by Seebach and Estermann (1987) presents methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, which could be applicable in the development of pharmaceutical compounds (Seebach & Estermann, 1987).

Synthesis of New Ureido Sugars, Derivatives of 2-Amino-2-deoxy-D-glucose and Amino Acids : This research by Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid methyl, ethyl, or benzyl esters in reactions to create new ureido sugars. These substances have potential applications in drug development and biochemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives : Arvanitis et al. (1998) discuss the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process is significant in synthesizing optically active compounds (Arvanitis et al., 1998).

Metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines : Schweinsberg et al. (1979) explored the metabolic pathways of certain methylamines, leading to derivatives of benzoic acids, which could offer insights into drug metabolism and toxicity studies (Schweinsberg et al., 1979).

A new family of four-ring bent-core nematic liquid crystals with a highly polar end-group : This study by Gude et al. (2013) discusses the synthesis of compounds derived from 2-methyl 3-amino benzoic acid for potential applications in the field of liquid crystals, significant for display technologies (Gude et al., 2013).

Propiedades

IUPAC Name |

3-[(2-ethylanilino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-7-3-4-9-15(13)17-11-12-6-5-8-14(10-12)16(18)19/h3-10,17H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIIQYWFCKCCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2836609.png)

![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)

![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)

![(2,4-Dimethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2836617.png)

![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2836627.png)